molecular formula C9H8ClNO B12626335 6-Chloro-2-methyl-2H-1,4-benzoxazine CAS No. 918968-05-5

6-Chloro-2-methyl-2H-1,4-benzoxazine

Cat. No.: B12626335
CAS No.: 918968-05-5
M. Wt: 181.62 g/mol
InChI Key: UPEFAGAXCWWHJN-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-2H-1,4-benzoxazine is a heterocyclic compound that features an oxazine ring fused with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-2H-1,4-benzoxazine typically involves the reaction of 2-amino-4-chlorophenol with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methyl-2H-1,4-benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-2H-1,4-benzoxazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition is achieved through the binding of the compound to the enzyme, preventing it from interacting with DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methyl-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit DNA topoisomerase I sets it apart from other benzoxazine derivatives .

Properties

CAS No.

918968-05-5

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-2-methyl-2H-1,4-benzoxazine

InChI

InChI=1S/C9H8ClNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-6H,1H3

InChI Key

UPEFAGAXCWWHJN-UHFFFAOYSA-N

Canonical SMILES

CC1C=NC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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